[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Overview
Description
[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, methylamino, oxoethyl, and chloropyridine groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the chloropyridine core and introduce the fluorophenyl and methylamino groups through nucleophilic substitution reactions. The oxoethyl group can be introduced via an esterification reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction rates and selectivity, making the process more efficient and sustainable.
Chemical Reactions Analysis
Types of Reactions
[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of [2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate biochemical pathways, leading to the observed effects. Detailed studies using techniques like molecular docking and spectroscopy are conducted to elucidate these mechanisms.
Comparison with Similar Compounds
[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate: can be compared with other similar compounds, such as:
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
2-Methyl-4-[(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio]phenoxyacetic acid: A compound with similar structural features, used as a peroxisome proliferator-activated receptor agonist.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c16-13-6-3-11(8-18-13)15(21)22-9-14(20)19-7-10-1-4-12(17)5-2-10/h1-6,8H,7,9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGRGIOKGIEWCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC(=O)C2=CN=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324258 | |
Record name | [2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85198587 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
437625-15-5 | |
Record name | [2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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